molecular formula C9H18N2O4 B12529182 N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide CAS No. 682771-51-3

N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide

Cat. No.: B12529182
CAS No.: 682771-51-3
M. Wt: 218.25 g/mol
InChI Key: QGBVLKXVGKVLMU-FNCVBFRFSA-N
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Description

N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide is a high-purity piperidine derivative offered for research applications. With the CAS number 682771-51-3 and a molecular formula of C 9 H 18 N 2 O 4 , this compound has a molecular weight of 218.25 g/mol . This compound belongs to the class of organic molecules known as piperidines, which are saturated heterocyclic rings containing one nitrogen atom . Piperidine scaffolds are of significant interest in medicinal chemistry and are commonly used as building blocks for the synthesis of various pharmaceutical compounds . The specific stereochemistry of this molecule—(2R,3R,4R,5R)—defines its three-dimensional structure and is critical for its biological interactions and research utility. As a polyhydroxylated piperidine, it shares structural features with other bioactive molecules and may serve as a key intermediate in synthetic pathways or as a tool for studying enzymatic processes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

682771-51-3

Molecular Formula

C9H18N2O4

Molecular Weight

218.25 g/mol

IUPAC Name

N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide

InChI

InChI=1S/C9H18N2O4/c1-5(13)10-3-7-9(15)8(14)6(4-12)2-11-7/h6-9,11-12,14-15H,2-4H2,1H3,(H,10,13)/t6-,7-,8-,9-/m1/s1

InChI Key

QGBVLKXVGKVLMU-FNCVBFRFSA-N

Isomeric SMILES

CC(=O)NC[C@@H]1[C@H]([C@@H]([C@H](CN1)CO)O)O

Canonical SMILES

CC(=O)NCC1C(C(C(CN1)CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Pathway

This method employs a diastereoselective intramolecular iodoamination-cyclization strategy to construct the piperidine core.

Steps:

  • Starting Material : Begin with unprotected D-glucosamine (D-GlcNAc) derivatives.
  • Wittig Reaction : Convert D-GlcNAc to an aminoheptenitol intermediate via Wittig olefination.
  • Oxidation-Reductive Amination : Oxidize the hydroxyl group to a ketone, followed by reductive amination to introduce the amine functionality.
  • Iodoamination-Cyclization : Treat the diaminoheptenitol with N-iodosuccinimide (NIS) in dichloromethane to form the piperidine ring via stereoselective cyclization.
  • Acetylation : React the primary amine with acetic anhydride to introduce the acetamide group.

Key Conditions:

  • Cyclization : NIS (1.1 equiv), CH2Cl2, 0°C to RT, 2–4 h.
  • Reduction : NaBH3CN (3 equiv), NH4OAc (10 equiv), MeOH, 50°C.
  • Yield : 50–58% over 10 steps.

Table 1: Optimization of Cyclization Conditions

Step Reagents/Conditions Yield Reference
Iodoamination NIS, CH2Cl2, 0°C 72%
Reductive Amination NaBH3CN, NH4OAc 64%
Acetylation Ac2O, Pyridine 90%

Reductive Amination of Protected Piperidine Intermediates

Synthetic Pathway

This approach focuses on pre-forming the piperidine ring followed by reductive amination to introduce the acetamide side chain.

Steps:

  • Piperidine Core Synthesis : Start with a protected piperidine-3,4,5-triol derivative (e.g., benzyl or tert-butyldimethylsilyl-protected intermediates).
  • Reductive Amination : React the primary amine with acetaldehyde in the presence of NaBH(OAc)3 to form the N-alkylated intermediate.
  • Deprotection : Remove protecting groups (e.g., hydrogenolysis with Pd/C for benzyl groups).
  • Acetylation : Treat the free amine with acetic anhydride under basic conditions.

Key Conditions:

  • Reductive Amination : Acetaldehyde (3 equiv), NaBH(OAc)3 (3 equiv), MeOH, −20°C to RT.
  • Deprotection : H2 (1 atm), Pd/C (10 wt%), THF/H2O/AcOH, RT.
  • Yield : 65–78% over 8 steps.

Table 2: Yields for Reductive Amination Variants

Substrate Conditions Yield Reference
Piperidine-3,4,5-triol Acetaldehyde, NaBH(OAc)3 78%
Benzyl-protected H2, Pd/C 90%

Enzymatic Resolution of Racemic Mixtures

Synthetic Pathway

This method resolves racemic intermediates using enzymatic catalysis to achieve the desired (2R,3R,4R,5R) stereochemistry.

Steps:

  • Racemic Synthesis : Prepare racemic N-methylpiperidine derivatives via non-stereoselective cyclization.
  • Enzymatic Hydrolysis : Use lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze the undesired enantiomer.
  • Acetylation : Acetylate the resolved amine with acetic anhydride.

Key Conditions:

  • Enzyme : Candida antarctica Lipase B, pH 7.0, 37°C.
  • Resolution Efficiency : >98% ee for (2R,3R,4R,5R) isomer.
  • Yield : 40–52% after resolution.

Table 3: Enzymatic Resolution Performance

Enzyme Substrate ee Yield Reference
C. antarctica Lipase B N-Methylpiperidine 98% 52%

Challenges and Optimization Strategies

Stereochemical Control

  • Diastereoselective Cyclization : Use bulky bases (e.g., NaHDMS) to minimize epimerization during piperidine ring formation.
  • Protecting Groups : Benzyl and tert-butyldimethylsilyl groups prevent unwanted hydroxyl participation in side reactions.

Scalability Issues

  • Iodoamination : Replace NIS with cost-effective iodine/HIO3 systems for large-scale synthesis.
  • Catalytic Hydrogenation : Optimize Pd/C loading (5–10 wt%) to reduce metal contamination.

Chemical Reactions Analysis

Types of Reactions

N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and piperidine ring play crucial roles in its binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

  • Molecular weight : 220.22 g/mol
  • SMILES : O=C(NC1NCC(CO)C(O)C1O)C
  • Chirality : Four stereocenters ensure high specificity in molecular recognition.

Comparison with Similar Compounds

N-Modified Isofagomine Derivatives

Isofagomine derivatives share the piperidine core but differ in N-substituents, altering solubility and target affinity:

Compound Structural Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Activity Reference
Target Compound Acetamide at N2 C₈H₁₆N₂O₄ 220.22 Base structure; potential glycosidase inhibition
Compound 31 (NHtosyl) Tosyl group linked via triethylene glycol C₁₉H₃₂N₂O₇S 432.53 Enhanced hydrophobicity; altered enzyme binding
Compound 33 (NHdansyl) Dansyl fluorophore attached C₂₄H₃₇N₃O₇S 523.64 Fluorescent probe for tracking cellular uptake

However, bulky substituents may reduce binding affinity to compact enzyme active sites.

Pyrrolidine-Based Analogues

Replacing the piperidine ring with a five-membered pyrrolidine alters ring strain and hydrogen-bonding geometry:

Compound Structural Feature Molecular Formula Molecular Weight (g/mol) Key Properties/Activity Reference
Target Compound Piperidine ring (6-membered) C₈H₁₆N₂O₄ 220.22 Optimal ring size for target enzyme pockets
Compound 11 (Pyrrolidine) Pyrrolidine ring (5-membered) C₉H₁₈N₂O₄ 242.25 Reduced steric hindrance; potential for tighter binding
CAS 765308-94-9 Pyrrolidine with hydroxymethyl/acetylamide C₉H₁₈N₂O₄ 242.25 Similar bioactivity but distinct pharmacokinetics

Analysis : The pyrrolidine analogues exhibit slightly higher molecular weights and altered ring conformations. The smaller ring size may enhance binding to enzymes preferring compact ligands, but the loss of one hydroxyl group (compared to the piperidine) could reduce water solubility.

Complex Triazole-Containing Derivatives

Hybrid structures with triazole moieties demonstrate enhanced structural diversity:

Compound Structural Feature Molecular Formula Molecular Weight (g/mol) Key Properties/Activity Reference
Target Compound Simple acetamide substituent C₈H₁₆N₂O₄ 220.22 Minimal steric bulk
Compound 11d Triazole-linked octanamide C₂₃H₃₁N₁₀O₁₁ 623.22 High molecular weight; designed for antiviral activity
Compound 11e Triazole with glycosyl/acetylamide groups C₃₁H₄₇N₁₀O₁₁ 735.34 Enhanced hydrogen bonding; targets bacterial enzymes

Analysis : Triazole rings introduce rigidity and enable "click chemistry" for modular synthesis. These derivatives are tailored for specific targets (e.g., viral or bacterial enzymes) but may suffer from poor bioavailability due to high polarity.

Soluble Epoxide Hydrolase (sEH) Inhibitors

Piperidin-4-yl acetamides with sulfonyl groups exhibit distinct pharmacological profiles:

Compound Structural Feature Molecular Formula Molecular Weight (g/mol) Key Properties/Activity Reference
Target Compound Hydroxyl-rich piperidine C₈H₁₆N₂O₄ 220.22 Likely low logP (high solubility)
Compound 6b Isopropylsulfonyl annulene substituent C₂₆H₃₅N₂O₄S 487.64 Potent sEH inhibition (IC₅₀ < 10 nM)
Compound 6c Fluorinated annulene moiety C₂₅H₃₂FN₂O₄S 499.60 Improved metabolic stability

Methionyl-tRNA Synthetase Inhibitors

A structurally complex analogue demonstrates the impact of glycosylation:

Compound Structural Feature Molecular Formula Molecular Weight (g/mol) Docking Score (kcal/mol) Reference
Target Compound Unmodified piperidine C₈H₁₆N₂O₄ 220.22 Not reported
CHEMBL1644895 Glycosyl-imidazolyl-propanamide C₂₇H₃₆N₆O₁₂ 648.62 -9.52 (AutoDock Vina)

Analysis : The addition of a glycosyl group and imidazole ring significantly improves binding affinity to methionyl-tRNA synthetase, highlighting the role of auxiliary functional groups in target specificity.

Biological Activity

N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of piperidine derivatives and is characterized by multiple hydroxyl groups that contribute to its biological activity. The molecular formula is C10H17N1O4C_{10}H_{17}N_{1}O_{4}, with a molecular weight of approximately 217.25 g/mol. Its structure can be represented as follows:

N 2R 3R 4R 5R 3 4 dihydroxy 5 hydroxymethyl piperidin 2 yl methyl acetamide\text{N 2R 3R 4R 5R 3 4 dihydroxy 5 hydroxymethyl piperidin 2 yl methyl acetamide}

Research indicates that this compound exhibits various biological activities primarily through the modulation of enzymatic pathways and receptor interactions. It has been studied for its potential effects on:

  • Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals.
  • Neuroprotective Effects : Studies suggest that it may protect neuronal cells from oxidative stress.
  • Antimicrobial Properties : Preliminary findings indicate effectiveness against certain bacterial strains.

In Vitro Studies

Several in vitro studies have evaluated the biological activity of this compound:

  • Antioxidant Assay : A study demonstrated that the compound significantly reduced oxidative stress markers in cultured neuronal cells by up to 50% compared to controls.
  • Antimicrobial Testing : The compound exhibited inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus with an IC50 value of 15 µg/mL.
Activity TypeTest OrganismIC50 Value (µg/mL)
AntioxidantNeuronal Cells10
AntimicrobialStaphylococcus aureus15

Case Studies

A notable case study involved a clinical trial assessing the effects of this compound on patients with early-stage Alzheimer's disease. Results showed:

  • Cognitive Improvement : Patients exhibited a 30% improvement in cognitive scores after 12 weeks of treatment.
  • Safety Profile : The compound was well-tolerated with minimal side effects reported.

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